molecular formula C6H5IN2O2 B14860315 6-Amino-4-iodopyridine-2-carboxylic acid

6-Amino-4-iodopyridine-2-carboxylic acid

Cat. No.: B14860315
M. Wt: 264.02 g/mol
InChI Key: XHUMSNXXLIEQJX-UHFFFAOYSA-N
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Description

6-Amino-4-iodopyridine-2-carboxylic acid is a halogenated pyridine derivative characterized by an iodine atom at the C4 position, an amino group at C6, and a carboxylic acid moiety at C2. The molecular formula is C₆H₅IN₂O₂, with a calculated molecular weight of 264.02 g/mol.

Properties

Molecular Formula

C6H5IN2O2

Molecular Weight

264.02 g/mol

IUPAC Name

6-amino-4-iodopyridine-2-carboxylic acid

InChI

InChI=1S/C6H5IN2O2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H2,8,9)(H,10,11)

InChI Key

XHUMSNXXLIEQJX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2,6-diamino-3-iodopyridine as an intermediate, which is then acylated and converted into the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts, higher yield reactions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-iodopyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

6-Amino-4-iodopyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-iodopyridine-2-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 6-amino-4-iodopyridine-2-carboxylic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound C₆H₅IN₂O₂ 264.02 Iodo (C4), Amino (C6) High polarizability; potential intermediate in halogen exchange reactions
6-Amino-2-chloronicotinic acid C₆H₅ClN₂O₂ 172.57 Chloro (C2), Amino (C6) Intermediate in synthesis; lower steric bulk vs. iodo analog
4-Amino-3,5,6-trichloropicolinic acid (PICLORA) C₆H₃Cl₃N₂O₂ 241.46 Trichloro (C3,5,6), Amino (C4) Herbicidal activity; high electronegativity due to Cl clusters
4-Amino-3,6-dichloropicolinic acid (Aminopyralid) C₆H₄Cl₂N₂O₂ 207.01 Dichloro (C3,6), Amino (C4) Selective herbicide; moderate solubility in polar solvents
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid C₁₀H₁₂N₂O₂ 192.22 Cyclopropylamino (C2), Methyl (C6) Enhanced lipophilicity; potential pharmacological applications
Key Observations:
  • Iodo vs. Chloro Substituents: The iodine atom in this compound increases molecular weight by ~91.45 g/mol compared to its chloro analog (C₆H₅ClN₂O₂). Iodine’s larger atomic radius (1.98 Å vs.
  • Electronic Effects : The electron-withdrawing nature of chlorine and iodine impacts the pyridine ring’s electron density. Iodine’s lower electronegativity (2.66 vs. 3.16 for Cl) may reduce deactivating effects on the ring, favoring electrophilic substitution at meta/para positions .
  • Solubility : Chlorinated analogs like PICLORA exhibit moderate aqueous solubility (e.g., 430 mg/L at 20°C), whereas the iodo derivative’s solubility is likely lower due to iodine’s hydrophobic character .

Spectroscopic and Analytical Data

  • NMR Spectroscopy: The iodine atom induces a pronounced heavy atom effect, likely causing signal broadening in ¹H NMR for protons near C4. For comparison, 6-amino-2-chloronicotinic acid () shows distinct aromatic proton shifts at δ 6.8–8.2 ppm .
  • Mass Spectrometry : A characteristic isotope pattern (due to iodine’s natural ¹²⁷I abundance) would distinguish the iodo compound from chloro or methyl analogs, which exhibit simpler isotopic clusters .

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